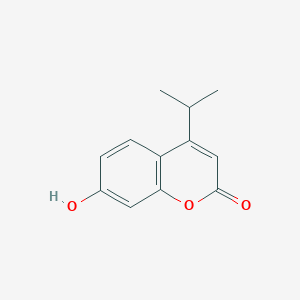

7-Hydroxy-4-isopropyl-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Hydroxy-4-isopropyl-chromen-2-one is a derivative of coumarin, a large class of compounds with the core structure of 1,2-benzopyranone . Coumarins are widely found in various natural plants and microbial metabolites . They have unique stability and strong fluorescence due to their α,β-unsaturated lipid structure, making them valuable in fluorescent probes, dyes, and optical materials . Many coumarin derivatives, including 7-hydroxy-4-isopropyl-chromen-2-one, have been found to exhibit good biological activities .

Synthesis Analysis

The synthesis of 7-Hydroxy-4-isopropyl-chromen-2-one is based on the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . The compound 7-hydroxy-4-isopropyl-chromen-2-one was synthesized with a yield of 83% .

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-4-isopropyl-chromen-2-one was determined using DFT calculations at the B3LYP/6-31G** using TURBOMOLE with crystallographic coordinates as the starting geometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-Hydroxy-4-isopropyl-chromen-2-one were analyzed in detail . The compound was synthesized by the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy-4-isopropyl-chromen-2-one were analyzed using various techniques . The melting point of the compound was found to be between 138–140°C .

Scientific Research Applications

Biomedical Research: Anticancer Properties

7-Hydroxy-4-isopropyl-chromen-2-one, as a derivative of coumarin, has been studied for its potential anticancer properties. Coumarin derivatives are known to inhibit the proliferation and metastasis of various cancer cells. For instance, Novobiocin, a coumarin antibiotic, can inhibit DNA gyrase, which is essential for cancer cell replication . This compound’s structure may allow it to serve as a scaffold for developing new anticancer agents.

Pharmaceuticals: Antibacterial and Antioxidant Drug Development

This compound is being explored for its antibacterial and antioxidant capabilities. Research indicates that certain coumarin derivatives can effectively inhibit bacterial growth and exhibit antioxidant properties, which are valuable in the development of new pharmaceuticals . The isopropyl group attached to the coumarin core could enhance these properties, leading to more potent drugs.

Fluorescent Probes and Dyes

The α,β-unsaturated lipid structure of coumarins leads to strong fluorescence, making them useful in the development of fluorescent probes and dyes . 7-Hydroxy-4-isopropyl-chromen-2-one could be utilized in creating new materials for biological imaging, aiding in the visualization of cellular processes.

Optical Materials: Photosensitizers and Laser Dyes

Coumarin derivatives are also applied in optical materials due to their ability to act as photosensitizers and laser dyes . The unique electronic structure of 7-Hydroxy-4-isopropyl-chromen-2-one might be harnessed to develop advanced materials for photodynamic therapy or laser technologies.

Food and Cosmetic Additives

The safety profile and stability of coumarin derivatives make them suitable as additives in food, perfumes, and cosmetics . 7-Hydroxy-4-isopropyl-chromen-2-one could be synthesized to serve as a novel additive, providing fragrance or stability to various consumer products.

Agriculture: Pesticidal Preparations

Research into coumarin derivatives includes their use in pesticidal preparations. Their biological activity against a range of pests makes them candidates for safer, more effective pesticides . The isopropyl variant, in particular, could be tailored for specific agricultural needs.

Future Directions

The future directions for the research and application of 7-Hydroxy-4-isopropyl-chromen-2-one are promising. The compound has good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored, providing a reference for future industrialized production of coumarins .

Mechanism of Action

Target of Action

7-Hydroxy-4-isopropyl-chromen-2-one, also known as 7-hydroxy-4-propan-2-ylchromen-2-one, is a derivative of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants and microbial metabolites . Many coumarin derivatives have been found to exhibit good biological activities . .

Mode of Action

Many coumarin derivatives have been found to exhibit anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv biological activities . The α,β-unsaturated lipid structure in coumarin leads to strong fluorescence of their derivatives .

Biochemical Pathways

Coumarin derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Many coumarin derivatives have been found to exhibit various biological activities, suggesting that they may have multiple molecular and cellular effects .

properties

IUPAC Name |

7-hydroxy-4-propan-2-ylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7(2)10-6-12(14)15-11-5-8(13)3-4-9(10)11/h3-7,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZNGNXYGLIIKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)OC2=C1C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420642 |

Source

|

| Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-4-isopropyl-chromen-2-one | |

CAS RN |

23251-28-7 |

Source

|

| Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)